5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a carboxamide group, a methylsulfanyl group, and a chlorinated phenyl ring with dimethylcarbamoyl and dimethoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the pyrimidine intermediate with an appropriate amine or amide reagent.
Substitution reactions:
Dimethylcarbamoylation and dimethoxylation: These steps involve the reaction of the intermediate compound with dimethylcarbamoyl chloride and methoxy reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with DNA or RNA synthesis: Inhibiting the replication of microorganisms or cancer cells.
Inducing oxidative stress: Leading to cell death in targeted cells.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the dimethylcarbamoyl and dimethoxy substituents.
N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the chlorine atom on the phenyl ring.
Uniqueness
5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-22(2)16(24)9-6-12(25-3)13(26-4)7-11(9)20-15(23)14-10(18)8-19-17(21-14)27-5/h6-8H,1-5H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYQMOGPVQEXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1NC(=O)C2=NC(=NC=C2Cl)SC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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